molecular formula C26H22O5 B12140365 methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

Cat. No.: B12140365
M. Wt: 414.4 g/mol
InChI Key: LERBJLJTFNTKDW-OYKKKHCWSA-N
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Description

Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a synthetic organic compound featuring a benzofuran core fused with a substituted benzylidene group and a methyl benzoate ester. The Z-configuration of the benzylidene double bond (C2 position) is critical for its stereochemical properties. The benzofuran moiety is substituted with a 4-ethylbenzylidene group at the 2-position and a methoxy-methyl-linked benzoate ester at the 6-position.

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C26H22O5/c1-3-17-4-6-18(7-5-17)14-24-25(27)22-13-12-21(15-23(22)31-24)30-16-19-8-10-20(11-9-19)26(28)29-2/h4-15H,3,16H2,1-2H3/b24-14-

InChI Key

LERBJLJTFNTKDW-OYKKKHCWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves several steps. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran derivatives with benzylidene and ester substituents. Below is a detailed comparison with analogous compounds based on structural and functional group variations.

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

Key Structural Differences :

  • Benzylidene substituent : The compared compound features a 4-isopropyl group (propan-2-yl) instead of 4-ethyl on the benzylidene moiety.
  • Ester group : The benzoate ester at the 6-position of benzofuran is substituted with 2,6-dimethoxy groups, whereas the target compound has an unsubstituted methyl benzoate.
  • Linker : The target compound uses a methylene (-CH2-) linker between the benzofuran oxygen and the benzoate, while the compared compound directly esterifies the hydroxyl group.

Hypothetical Property Implications :

  • The 2,6-dimethoxy substituents on the benzoate could enhance electron-withdrawing effects, altering reactivity in substitution or hydrolysis reactions .
Triazine-Based Methyl Benzoate Derivatives (e.g., Metsulfuron Methyl Ester)

Key Structural Differences :

  • Core structure : Compounds like metsulfuron methyl ester () feature a 1,3,5-triazine ring instead of benzofuran.
  • Functional groups : Sulfonylurea bridges (e.g., -SO2NHCONH-) dominate in triazine derivatives, unlike the benzylidene-ester system in the target compound.

Functional Implications :

  • Triazine derivatives are typically herbicides (e.g., sulfonylureas), acting as acetolactate synthase inhibitors. The benzofuran-based compound’s biological activity (if any) likely differs due to its distinct scaffold .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate Benzofuran 4-ethylbenzylidene, methylene-linked methyl benzoate Unknown (research compound)
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate Benzofuran 4-isopropylbenzylidene, 2,6-dimethoxybenzoate Unknown (research compound)
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine Sulfonylurea bridge, 4-methoxy-6-methyltriazine Herbicide (ALS inhibitor)

Research Findings and Limitations

  • Synthetic Pathways: The target compound’s synthesis likely involves condensation of 4-ethylbenzaldehyde with a substituted benzofuran precursor, followed by esterification. Similar methods are noted in for triazine derivatives .
  • Biological Activity: No direct data is available in the evidence for the target compound. However, benzofuran derivatives are explored for antimicrobial, anti-inflammatory, or anticancer properties.

Notes

Evidence Gaps: The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic, or biological) for the target compound.

Further Research : Priority areas include (i) crystallographic analysis to confirm stereochemistry, (ii) substituent effect studies (ethyl vs. isopropyl), and (iii) bioactivity screening against triazine-based benchmarks.

Biological Activity

Methyl 4-({[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound with significant potential in various biological applications. Its structure features a benzoate moiety linked to a benzofuran derivative, which is known to influence its reactivity and interaction with biological systems. This article explores the compound's biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H22O5. The compound possesses several functional groups that contribute to its biological activity, including:

  • Benzoate moiety : Involved in various biochemical interactions.
  • Benzofuran structure : Known for its antioxidant properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating potential as a natural preservative or therapeutic agent against infections.

Cytotoxic Effects

This compound has demonstrated cytotoxic effects against cancer cell lines in vitro. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Proliferation : The compound may inhibit cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : It activates apoptotic pathways through the modulation of key proteins involved in cell survival and death.
  • Antioxidant Activity : By scavenging free radicals, the compound protects cells from oxidative stress.

Research Findings

A summary of key findings from recent studies on this compound is presented below:

Study FocusFindings
Antioxidant ActivityExhibits significant free radical scavenging ability; effective in reducing oxidative stress.
Antimicrobial EffectsInhibits growth of Gram-positive and Gram-negative bacteria; potential as a natural antimicrobial agent.
CytotoxicityInduces apoptosis in cancer cell lines; effective against multiple types of cancer cells .

Case Study 1: Anticancer Potential

In a study examining the cytotoxic effects of this compound on human breast cancer cells (MCF7), results indicated a dose-dependent increase in apoptosis markers. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting it could be developed as an alternative treatment for bacterial infections.

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